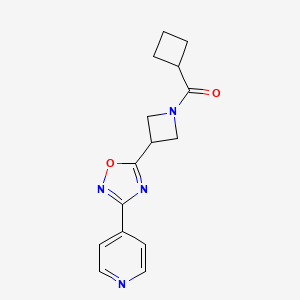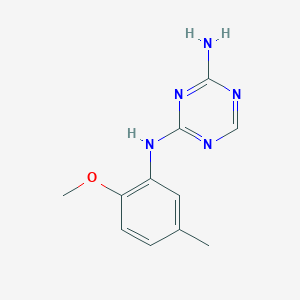![molecular formula C15H16F3NO3 B2638410 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethoxy)benzamide CAS No. 2097858-15-4](/img/structure/B2638410.png)
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethoxy)benzamide, also known as TFB, is a synthetic compound that has gained attention in scientific research due to its potential in various applications. TFB belongs to the class of benzamide derivatives and has a chemical formula of C16H16F3NO3.
Scientific Research Applications
Structural Studies and Organoboron Compounds
Research involving organoboron compounds, such as the study conducted by Kliegel et al. (1991), focuses on the synthesis and structural analysis of organoboron complexes. The study described the reaction of a similar hydroxycyclohexylmethyl benzamide compound with diphenylborinic anhydride, yielding a product with a well-defined crystal structure. This type of research is pivotal for understanding the molecular geometry and potential chemical reactivity of boron-containing compounds Kliegel et al., 1991.
Antiarrhythmic Activity Studies
Compounds with trifluoromethoxy benzamide structures have been evaluated for their medicinal properties, including antiarrhythmic activities. For example, benzamides characterized by trifluoroethoxy ring substituents and evaluated for oral antiarrhythmic activity in mice show the potential therapeutic applications of these compounds. This research direction is essential for discovering new treatments for arrhythmias E. H. Banitt et al., 1977.
Synthesis and Oxidation Studies
Studies such as the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans explore the chemical transformations of benzamide derivatives, demonstrating the versatility of these compounds in organic synthesis and chemical modifications. This research is crucial for developing new synthetic pathways and compounds with potential applications in various fields, including pharmaceuticals A. Levai et al., 2002.
Cyclohexyl and Benzyl Isocyanide Studies
The synthesis of novel compounds through reactions involving cyclohexyl or benzyl isocyanide represents another research application of benzamide derivatives. These studies contribute to the field of medicinal chemistry by exploring new cyclic dipeptidyl ureas and their potential biological activities M. Sañudo et al., 2006.
Inhibitors of Stearoyl-CoA Desaturase-1
Research into the inhibition of Stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in lipid metabolism, illustrates the potential of benzamide derivatives in therapeutic applications. Optimization efforts to identify potent SCD-1 inhibitors highlight the importance of these compounds in developing new treatments for metabolic disorders Y. Uto et al., 2009.
properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO3/c16-15(17,18)22-12-6-4-11(5-7-12)13(20)19-10-14(21)8-2-1-3-9-14/h2,4-8,21H,1,3,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBDEKPTDDNQTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyclohex-1-en-1-ylethyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2638328.png)

![2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2638330.png)
![1-(4-Chlorophenyl)-2-[[5-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2638332.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide hydrochloride](/img/structure/B2638335.png)
![1-(4-chlorobenzyl)-N-(2,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2638336.png)

![1-(3,5-Dimethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2638341.png)



![4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one](/img/structure/B2638348.png)
